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molecular formula C15H12ClN3 B8771019 2-Chloro-N-(4-methylphenyl)quinazolin-4-amine CAS No. 827030-39-7

2-Chloro-N-(4-methylphenyl)quinazolin-4-amine

Cat. No. B8771019
M. Wt: 269.73 g/mol
InChI Key: VSNYBCAGINZHGY-UHFFFAOYSA-N
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Patent
US08759363B2

Procedure details

A mixture of 2,4-dichloroquinazoline (5.8 g, 0.029 mol), p-tolyamine (3.5 g, 0.032 mol), and potassium acetate (3.72 g, 0.038 mol) in THF/water (66 ml/30 ml) was stirred at room temperature for 16 h. Water (66 ml) was added to the mixture, and a precipitate was formed. The precipitate was washed with water, filtered, and dried under high vacuum to afford (2-chloro-quinazolin-4-yl)-p-tolyl-amine (5.65 g, 0.021 mol, 70%). m.p.: 198-199° C.; 1H NMR (300 MHz, DMSO-d6) δ 2.27 (s, 3H), 7.21 (d, J=7.8 Hz, 2H), 7.50 (d, J=7.2 Hz, 3H), 7.83 (t, J=8.5 Hz, 2H), 8.50 (t, J=8.0 Hz, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:13]([O-])(=O)[CH3:14].[K+].O>C1COCC1.O>[Cl:1][C:2]1[N:11]=[C:10]([NH:3][C:4]2[CH:9]=[CH:8][C:13]([CH3:14])=[CH:6][CH:5]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
potassium acetate
Quantity
3.72 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
66 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate was formed
WASH
Type
WASH
Details
The precipitate was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=N1)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.021 mol
AMOUNT: MASS 5.65 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 144.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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